2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
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Overview
Description
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is a complex organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the cyanomethyl group: The protected amino acid is then reacted with cyanomethyl bromide in the presence of a base like potassium carbonate to introduce the cyanomethyl group.
Formation of the final product: The final product, this compound, is obtained by purifying the reaction mixture using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Cyanomethyl bromide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid has several scientific research applications, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during the reaction.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor agonists.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme kinetics.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The cyanomethyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-[Cyanomethyl(tert-butoxycarbonyl)amino]acetic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
2-[Cyanomethyl(benzyloxycarbonyl)amino]acetic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid: Similar structure but with a propanoic acid backbone instead of acetic acid.
Uniqueness
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is unique due to the presence of the Fmoc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups .
Properties
IUPAC Name |
2-[cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,10-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACATSXZFYUINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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